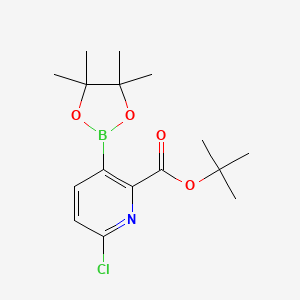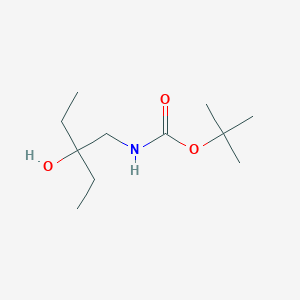
Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its branched structure and the presence of both tert-butyl and hydroxy functional groups, which can influence its reactivity and applications.
Métodos De Preparación
The synthesis of tert-butyl (2-ethyl-2-hydroxybutyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-ethyl-2-hydroxybutylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.
Industrial production methods for carbamates, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbamate group would yield an amine .
Aplicaciones Científicas De Investigación
Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Medicine: Carbamates have been explored for their potential use in drug development, particularly as enzyme inhibitors.
Industry: In industrial applications, carbamates are used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (2-ethyl-2-hydroxybutyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group. This property is useful in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required .
Comparación Con Compuestos Similares
Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate can be compared with other carbamates such as:
Tert-butyl carbamate: A simpler carbamate with a single tert-butyl group.
Tert-butyl (2-chloroethyl)carbamate: Contains a chloroethyl group, which can undergo nucleophilic substitution reactions.
Tert-butyl [2-(2-aminoethoxy)ethyl]carbamate: Contains an aminoethoxy group, which can be used in the synthesis of more complex molecules.
The uniqueness of this compound lies in its branched structure and the presence of both tert-butyl and hydroxy functional groups, which can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C11H23NO3 |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
tert-butyl N-(2-ethyl-2-hydroxybutyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-6-11(14,7-2)8-12-9(13)15-10(3,4)5/h14H,6-8H2,1-5H3,(H,12,13) |
Clave InChI |
JGLXFUDRTNWFAP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CNC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyacetic acid](/img/structure/B13573151.png)
![Hexahydro-2h-furo[3,2-b]pyrrole](/img/structure/B13573154.png)
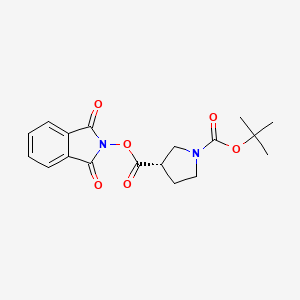

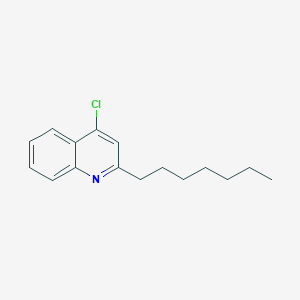
![rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-onehydrochloride](/img/structure/B13573171.png)
![{[4-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B13573176.png)
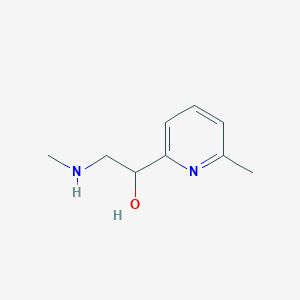
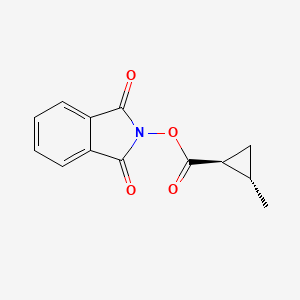
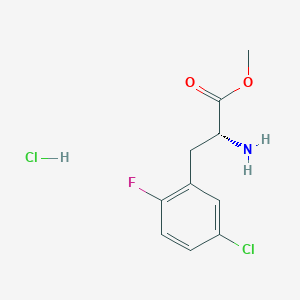
![2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one](/img/structure/B13573199.png)
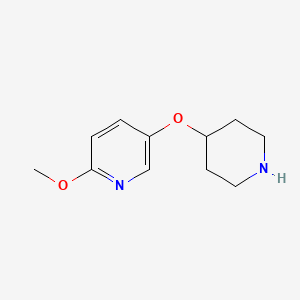
![1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride](/img/structure/B13573206.png)
